molecular formula C10H11F3N2O2 B1403645 1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1437794-28-9

1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B1403645
M. Wt: 248.2 g/mol
InChI Key: PZQZOLLJNBPAHA-UHFFFAOYSA-N
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Description

The compound “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C8H12N2O . It is a yellow liquid with a molecular weight of 152.197 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a tetrahydropyran ring . The exact structure would require more detailed analysis.


Physical And Chemical Properties Analysis

This compound is a yellow liquid . It has a molecular weight of 152.197 g/mol . More detailed physical and chemical properties would require further analysis.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of heteroaryl pyrazole derivatives, which are then reacted with chitosan to form Schiff bases. These compounds have been characterized using various analytical techniques including FTIR, NMR, thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).

Biological Activity

  • Several studies have utilized similar pyrazole derivatives in the screening for antimicrobial activity. These studies show that the antimicrobial activity of these compounds can vary depending on the type of the Schiff base moiety (Bhat et al., 2016).

Applications in Organic Chemistry

  • Pyrazole carbaldehydes, including compounds structurally related to the target compound, have been used in the synthesis of novel organic compounds such as oxaselenolanes and pyrazolo[4,3-c]pyridines, highlighting their versatility in organic synthesis (Papernaya et al., 2015).

Antimicrobial and Antioxidant Activities

  • Compounds synthesized from similar pyrazole carbaldehydes have demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This indicates the potential of these compounds in pharmaceutical applications (Gurunanjappa et al., 2016).

properties

IUPAC Name

2-(oxan-2-yl)-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(6-16)15(14-8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQZOLLJNBPAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
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1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
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1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
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1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 5
1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 6
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